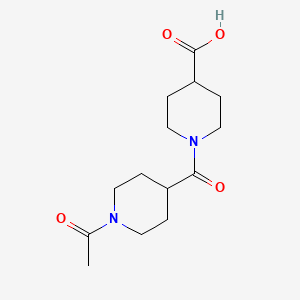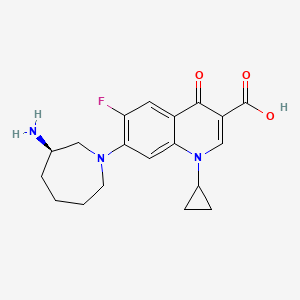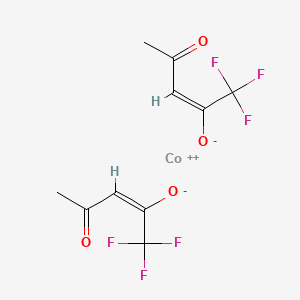
4-O-(E)-Feruloylquinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(E)-Feruloylquinic Acid is a naturally occurring phenolic compound found in various plants. It is a derivative of quinic acid esterified with ferulic acid. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-(E)-Feruloylquinic Acid can be synthesized through the esterification of quinic acid with ferulic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biotechnological methods. For instance, genetically engineered microorganisms such as Escherichia coli can be used to produce the compound through fermentation processes. These microorganisms are engineered to express specific enzymes that catalyze the esterification of quinic acid with ferulic acid, resulting in the production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-O-(E)-Feruloylquinic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinic acid and ferulic acid derivatives.
Reduction: Reduction reactions can convert the feruloyl group to its corresponding alcohol.
Substitution: The hydroxyl groups in the quinic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinic acid and ferulic acid derivatives.
Reduction: Feruloyl alcohol derivatives.
Substitution: Esterified or etherified quinic acid derivatives.
Scientific Research Applications
4-O-(E)-Feruloylquinic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Medicine: Research has shown potential health benefits, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of cosmetics and dietary supplements due to its antioxidant activity.
Mechanism of Action
The mechanism of action of 4-O-(E)-Feruloylquinic Acid primarily involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
4-O-(E)-Feruloylquinic Acid is unique due to its specific esterification of quinic acid with ferulic acid. Similar compounds include:
Chlorogenic Acid: Another ester of quinic acid, but with caffeic acid instead of ferulic acid.
Caffeoylquinic Acid: Similar structure but with caffeic acid.
Coumaroylquinic Acid: Esterified with coumaric acid.
Compared to these compounds, this compound has distinct antioxidant properties and potential health benefits, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
96646-16-1 |
|---|---|
Molecular Formula |
C₁₇H₂₀O₉ |
Molecular Weight |
368.34 |
Synonyms |
[1R-[1α,3α,4α(E),5β]]-1,3,5-Trihydroxy-4-[[3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]oxy]-Cyclohexanecarboxylic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








